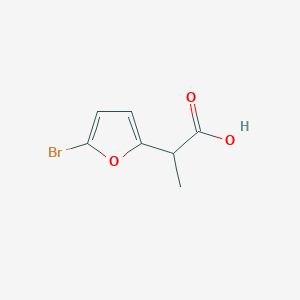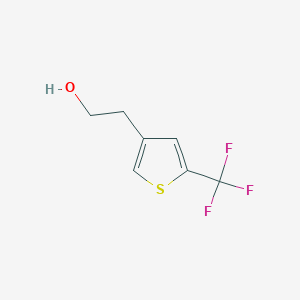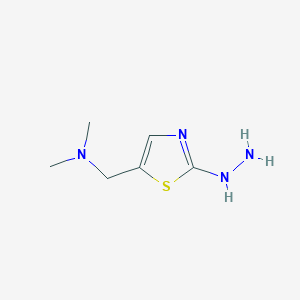
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic compound that contains a thiazole ring substituted with a hydrazine group at the 2-position and a dimethylmethanamine group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine and dimethylmethanamine groups. One common synthetic route starts with the reaction of a substituted thiourea with α-haloketones to form the thiazole ring. The hydrazine group can then be introduced through nucleophilic substitution reactions, and the dimethylmethanamine group can be added via reductive amination .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with biological receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine include other thiazole derivatives with different substituents. For example:
2-(2-Hydrazinyl)thiazole: Lacks the dimethylmethanamine group and has different biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Contains a triazole ring and has been studied for its antimycobacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12N4S |
|---|---|
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
1-(2-hydrazinyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H12N4S/c1-10(2)4-5-3-8-6(9-7)11-5/h3H,4,7H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
IFBUYSFIRUIFEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CN=C(S1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

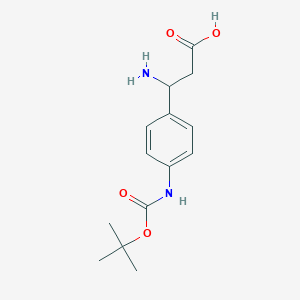
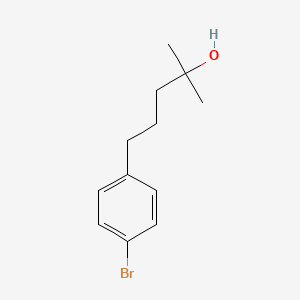
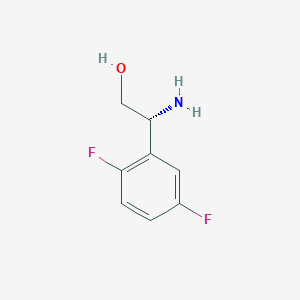
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
